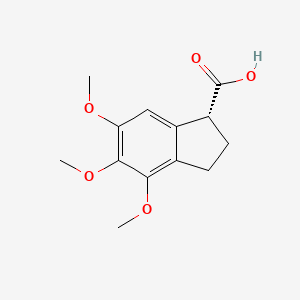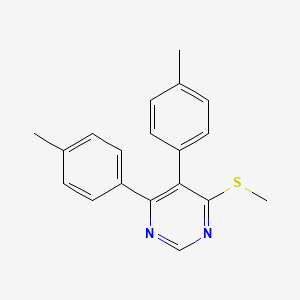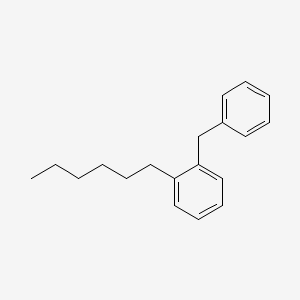![molecular formula C20H26N4O6 B12602211 {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine CAS No. 917981-16-9](/img/structure/B12602211.png)
{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine: is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene groups with nitro and methanamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diol with 3-nitro-4-chlorophenol to form the intermediate hexane-1,6-diylbis(oxy-3-nitro-4-chlorophenylene). This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to corresponding amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology and Medicine:
Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
Electronics: It can be utilized in the production of electronic materials, such as conductive polymers and insulating layers.
Mechanism of Action
The mechanism by which {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro and methanamine groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the phenylene groups can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Hexane-1,6-diylbis(oxy-4,1-phenylene)dimethanamine: Similar structure but lacks the nitro groups, resulting in different reactivity and applications.
Hexane-1,6-diylbis(oxy-3,5-dinitro-4,1-phenylene)dimethanamine: Contains additional nitro groups, which may enhance its oxidative properties but also increase its toxicity.
Uniqueness: The presence of both nitro and methanamine groups in {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine provides a unique combination of reactivity and stability, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metals and biological molecules sets it apart from other similar compounds.
Properties
CAS No. |
917981-16-9 |
|---|---|
Molecular Formula |
C20H26N4O6 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[4-[6-[4-(aminomethyl)-2-nitrophenoxy]hexoxy]-3-nitrophenyl]methanamine |
InChI |
InChI=1S/C20H26N4O6/c21-13-15-5-7-19(17(11-15)23(25)26)29-9-3-1-2-4-10-30-20-8-6-16(14-22)12-18(20)24(27)28/h5-8,11-12H,1-4,9-10,13-14,21-22H2 |
InChI Key |
MBZHNONCRBXCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])OCCCCCCOC2=C(C=C(C=C2)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
stannane](/img/structure/B12602153.png)
silane](/img/structure/B12602156.png)
![Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-](/img/structure/B12602162.png)
![2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane](/img/structure/B12602172.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]](/img/structure/B12602177.png)
![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)

